Product packaging for Butylcyclooctane;uranium(Cat. No.:CAS No. 37274-12-7)

Butylcyclooctane;uranium

Cat. No.: B14669425
CAS No.: 37274-12-7
M. Wt: 406.35 g/mol
InChI Key: CSBQELOPISOUEA-UHFFFAOYSA-N
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Description

Butylcyclooctane;uranium, with the molecular formula C12H24U, is an organouranium compound intended for specialized research applications . The structure consists of a butylcyclooctane moiety, a cyclic alkane with the formula C12H24, associated with a uranium atom . Organouranium compounds, such as the well-studied uranocene (bis(η8-cyclooctatetraene)uranium), are of significant research interest due to their unique structures and electronic properties, which involve bonding between uranium's f-orbitals and organic ring systems . These compounds are typically highly air-sensitive and often pyrophoric, requiring specialized handling under inert conditions . While the specific applications of this compound are not fully detailed in the literature, its structure suggests potential utility in fundamental studies of actinide coordination chemistry, the exploration of catalytic processes, or as a precursor in the synthesis of other uranium-containing complexes. For instance, uranyl cations (UO22+) have recently been demonstrated as effective visible-light photocatalysts for the fluorination of unactivated C-H bonds, highlighting the emerging catalytic applications of uranium compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24U B14669425 Butylcyclooctane;uranium CAS No. 37274-12-7

Properties

CAS No.

37274-12-7

Molecular Formula

C12H24U

Molecular Weight

406.35 g/mol

IUPAC Name

butylcyclooctane;uranium

InChI

InChI=1S/C12H24.U/c1-2-3-9-12-10-7-5-4-6-8-11-12;/h12H,2-11H2,1H3;

InChI Key

CSBQELOPISOUEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCCCC1.[U]

Origin of Product

United States

Computational and Theoretical Investigations of Butylcyclooctane Uranium Systems

Quantum Chemical Methodologies for f-Element Systems

The study of chemical systems containing f-block elements like uranium presents significant challenges due to their complex electronic structures. acs.org These elements are characterized by a high density of low-lying electronic states, strong electron correlation, and significant relativistic effects, all of which necessitate sophisticated quantum chemical methods for accurate description. acs.orgrsc.org

Density Functional Theory (DFT) Approaches for Actinide Complexes

Density Functional Theory (DFT) has become a primary tool for investigating the structure and properties of actinide complexes due to its favorable balance of computational cost and accuracy. rsc.orgrsc.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. However, the exact form of the exchange-correlation (xc) functional, which accounts for quantum mechanical effects, is unknown and must be approximated. aps.orgstanford.edu The choice of this functional is critical for obtaining reliable results. scielo.br

For actinide systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide improved accuracy for thermochemistry and reaction energies. scielo.bracs.org Commonly used functionals in actinide chemistry include B3LYP, PBE0, and the M06 family. researchgate.netaip.org The performance of any given functional can be system-dependent, making careful benchmarking against experimental data or higher-level calculations essential. acs.org

Table 1: Overview of Common DFT Functionals for Actinide Systems

Functional Type Examples Key Features
Generalized Gradient Approximation (GGA) PBE, BP86 Depends on electron density and its gradient. Generally good for structures.
Meta-GGA TPSS, SCAN Includes kinetic energy density for improved description of diverse bond types. aps.org
Hybrid GGA B3LYP, PBE0 Incorporates a fraction of exact Hartree-Fock exchange, often improving thermochemical accuracy. acs.org

| Hybrid Meta-GGA | M06, TPSSh | Combines features of hybrid and meta-GGA functionals for broad applicability. aip.org |

For heavy elements like uranium, the velocity of core electrons approaches a significant fraction of the speed of light, leading to substantial relativistic effects that must be included in calculations. annualreviews.org These effects are broadly categorized as scalar relativistic effects and spin-orbit coupling. rsc.org

Scalar Relativistic Effects: These primarily involve the relativistic contraction of s and p orbitals and the expansion of d and f orbitals. The contraction of core orbitals leads to more effective shielding of the nuclear charge, which in turn causes the valence d and f orbitals to become more diffuse and energetically accessible for bonding. chemicalforums.com

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For actinides, SOC is particularly strong and can significantly influence molecular properties, including geometry and reactivity, by mixing electronic states of different spin multiplicities. rsc.org

Computationally, relativistic effects are typically handled in one of two ways. The most rigorous approach is to solve the four-component Dirac equation, but this is computationally very expensive. rsc.org A more common and efficient method is the use of Relativistic Effective Core Potentials (RECPs). In this approach, the core electrons are replaced by a potential that implicitly includes their relativistic influence on the valence electrons. researchgate.net For higher accuracy, all-electron scalar relativistic Hamiltonians, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) method, can be employed. rsc.org

A basis set is a set of mathematical functions used to construct the molecular orbitals. For uranium, basis sets must be able to describe the complex behavior of valence 5f, 6d, 7s, and 7p electrons. acs.org Relativistic effects are a crucial consideration, and basis sets are often developed in conjunction with a specific RECP or scalar relativistic Hamiltonian. shef.ac.ukunito.it

The Stuttgart/Cologne group has developed widely used RECPs and associated basis sets for actinides. researchgate.net All-electron basis sets, such as the ANO-RCC and correlation-consistent families (cc-pVXZ-DK3), are also available for more accurate calculations. shef.ac.uk The choice of basis set size, from double-zeta (DZ) to quadruple-zeta (QZ) quality, represents a trade-off between accuracy and computational cost. Adding polarization and diffuse functions is often necessary to accurately describe the electronic structure of complexes. osti.gov

When selecting an exchange-correlation functional, it is important to consider the specific properties being investigated. For example, some functionals are parameterized to perform well for thermochemistry, while others are better suited for predicting spectroscopic properties. acs.org The inclusion of dispersion corrections (e.g., Grimme's D3 or D4) is also crucial for accurately modeling non-covalent interactions, which could be important in a large, flexible system like a butylcyclooctane-uranium complex. reddit.com

Advanced Ab Initio Methods (e.g., CASSCF, MRCI) for Electronic Structure Elucidation

While DFT is a powerful tool, it can fail for systems with significant "multireference" character—that is, systems where the ground electronic state cannot be well-described by a single electron configuration. osti.gov This is common in actinide chemistry, particularly for open-shell systems or in processes involving bond breaking. acs.orgosti.gov

For these challenging cases, multireference ab initio methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational approach in this category. mpg.deresearchgate.net In a CASSCF calculation, the molecular orbitals are divided into inactive (always doubly occupied), active, and virtual (always unoccupied) spaces. Within the "active space," a full configuration interaction (CI) calculation is performed, meaning all possible arrangements of the active electrons in the active orbitals are considered. This provides a qualitatively correct description of the electronic structure, accounting for static (or strong) electron correlation. mpg.defaccts.de

The CASSCF wave function serves as an excellent starting point for more advanced methods that also incorporate dynamic electron correlation (the instantaneous repulsion between electrons). These methods include:

N-Electron Valence State Perturbation Theory (NEVPT2): A multireference second-order perturbation theory that adds dynamic correlation on top of a CASSCF reference.

Multireference Configuration Interaction (MRCI): A variational method that can yield highly accurate potential energy surfaces, though it is computationally very demanding. molpro.net

These advanced methods are essential for accurately calculating excited state energies and understanding the intricate electronic structure and bonding in f-element complexes. esqc.org

Prediction of Molecular and Electronic Structures

Geometrical Optimization and Conformational Analysis of the Butylcyclooctane (B100280) Ligand

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. acs.orglibretexts.org For a flexible molecule like butylcyclooctane, this surface is complex, with numerous local minima corresponding to different conformers. wikipedia.org

Cyclooctane (B165968) itself is known to be one of the most conformationally complex cycloalkanes. wikipedia.org High-level computational studies have identified several low-energy conformers. The most stable is the boat-chair conformation. wikipedia.org Slightly higher in energy is the crown conformation, famously adopted by the S₈ sulfur ring. wikipedia.orgic.ac.uk Other conformers, such as the boat-boat and twist-chair, also exist on the potential energy surface. wikipedia.org

The introduction of a butyl substituent would further complicate this landscape. The butyl group could occupy various pseudo-axial or pseudo-equatorial positions on the different ring conformers, leading to a large number of possible structures with small energy differences.

A full conformational analysis of a butylcyclooctane ligand complexed to uranium would likely proceed as follows:

Conformational Search: Using lower-cost methods like molecular mechanics or semi-empirical quantum methods to explore the vast conformational space and identify a set of low-energy candidate structures. acs.org

DFT Optimization: Each of these candidate structures would then be subjected to a full geometry optimization using a reliable DFT method (e.g., PBE0-D3 with a suitable basis set like def2-SVP/ECP). reddit.com This would yield a set of stable isomers.

Frequency Calculations: For each optimized structure, vibrational frequencies would be calculated to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy).

The final predicted structure would be the conformer with the lowest Gibbs free energy. The coordination of the bulky, electron-rich uranium atom would significantly influence the preferred conformation of the butylcyclooctane ligand, likely favoring a geometry that minimizes steric hindrance while maximizing orbital overlap for bonding. libretexts.orgnih.gov The interplay between the ligand's intrinsic conformational preferences and the steric and electronic demands of the uranium center would be a key aspect of the investigation. rsc.orgsmu.edu

Table 2: Relative Energies of Key Cyclooctane Conformers (Illustrative Data)

Conformation Point Group Relative Energy (kcal/mol)
Boat-Chair C_s 0.0 (most stable)
Crown D_4d ~0.8 - 1.0
Twist Boat-Chair D_2 ~1.5 - 2.0

| Boat-Boat | D_2d | ~3.0 - 4.0 |

Note: These are approximate values from computational studies. The exact energies can vary depending on the level of theory. wikipedia.orgic.ac.uk

Coordination Geometries and Isomerism in Uranium-Butylcyclooctane Adducts

Computational studies, corroborated by X-ray diffraction data of related compounds, predict a "sandwich" coordination geometry for uranium-cyclooctatetraene complexes. In this arrangement, the uranium atom is centrally located between two nearly parallel, planar cyclooctatetraenide (COT) rings. For the parent uranocene molecule, this results in a high-symmetry structure, typically D₈h in the solid state, where the carbon atoms of the two rings are eclipsed. wikipedia.org In solution, the barrier to ring rotation is low. wikipedia.org

Characterization of Potential Oxidation States of Uranium in the Complex

In the vast majority of uranocene-type complexes, uranium exists in the +4 oxidation state. The stable sandwich compound is best described as U⁴⁺ interacting with two cyclooctatetraenide dianions (C₈H₈²⁻), each containing 10 π-electrons, which confers aromaticity to the rings. wikipedia.org Computational methods such as Density Functional Theory (DFT) and multiconfigurational approaches confirm this assignment. manchester.ac.uk

However, uranium is known for its rich redox chemistry, and complexes in other oxidation states can be computationally modeled and, in some cases, synthesized. For instance, trivalent uranium sandwich complexes containing substituted cyclooctatetraene (B1213319) ligands have been isolated and studied theoretically. researchgate.netrsc.org These U(III) complexes, which have a 5f³ electronic configuration, are also paramagnetic, making them suitable for study by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. manchester.ac.ukosti.gov Computational analysis is crucial in these cases to confirm the oxidation state and understand the resulting electronic structure. manchester.ac.uk

Bonding Analysis and Spectroscopic Property Prediction

Molecular Orbital (MO) Analysis: Contribution of Uranium 5f and 6d Orbitals

One of the most significant aspects of actinide chemistry is the participation of 5f orbitals in chemical bonding. acs.orgepa.gov Computational Molecular Orbital (MO) analysis of uranocene has been central to understanding this interaction. Early studies and modern, more sophisticated calculations consistently show that both 5f and 6d orbitals on the uranium center are involved in the bonding with the π-system of the cyclooctatetraenide ligands. wikipedia.orgacs.org

Table 1. Illustrative Molecular Orbital Contributions in a Uranocene-type Complex (based on computational data for U(COT)₂)
Orbital SymmetryPrimary CharacterUranium 5f Contribution (%)Uranium 6d Contribution (%)Ligand (COT) Contribution (%)
e₂ᵤBonding~10-15~5-10~75-85
e₂gBonding0~20-25~75-80
e₃ᵤ (HOMO)Non-bonding/Bonding~60-700~30-40
a₁g, a₂ᵤBonding~5-10~10-15~75-85

Covalency and Ionicity in Uranium-Carbon and Uranium-Ligand Bonds

The nature of the bonds between uranium and its ligands is a subject of intense research, with most bonds exhibiting characteristics of both ionic and covalent interactions. manchester.ac.ukrsc.org While the interaction between the U⁴⁺ center and the COT²⁻ ligands is largely ionic, computational and spectroscopic evidence points to a significant degree of covalency, driven by the orbital mixing described above. manchester.ac.ukrsc.org

Computational chemistry offers methods to quantify the degree of covalency. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method used for this purpose. rsc.org QTAIM analyzes the electron density (ρ) to characterize bonding. A high value of ρ at the bond critical point (BCP) between two atoms, along with a negative value for the Laplacian of the electron density (∇²ρ), is indicative of a covalent interaction. For uranium-carbon bonds in uranocene, calculations show values that suggest a predominantly ionic interaction with a measurable covalent contribution. rsc.orgrsc.org The delocalization index (DI), another QTAIM metric that measures the number of shared electrons, further supports the presence of some electron sharing. manchester.ac.ukrsc.org Natural Population Analysis also indicates that uranium employs both 5f and 6d orbitals in covalent bonding to a significant extent. acs.org

Table 2. Typical Calculated QTAIM Parameters for Uranium-Carbon Bonds in Uranocene
ParameterTypical Calculated ValueInterpretation
Electron Density at BCP (ρBCP)~0.06 - 0.08 a.u.Indicates a predominantly ionic interaction (covalent bonds typically > 0.2 a.u.). rsc.org
Laplacian of Electron Density (∇²ρBCP)PositiveCharacteristic of closed-shell (ionic) interactions.
Delocalization Index (DI)~0.2 - 0.3Suggests a small but significant degree of electron sharing between U and C. rsc.org

Prediction of Spectroscopic Signatures (e.g., NMR, EPR, MCD, XAS)

Computational chemistry is an indispensable tool for predicting and interpreting the complex spectroscopic signatures of uranium compounds. osti.govrsc.org

NMR (Nuclear Magnetic Resonance): For diamagnetic or paramagnetic uranium complexes, NMR spectroscopy is a powerful characterization tool. Paramagnetic complexes, such as U(III) species, exhibit large chemical shifts due to the unpaired f-electrons. rsc.orgosti.gov Computational methods can predict these paramagnetic NMR shifts, aiding in the assignment of complex spectra and providing a direct link between the observed resonances and the underlying electronic structure. rsc.org

EPR (Electron Paramagnetic Resonance): EPR spectroscopy is applicable only to paramagnetic uranium species (e.g., U(III) with a 5f³ configuration or U(V) with a 5f¹ configuration). osti.gov Theoretical calculations are used to simulate EPR spectra by computing the g-tensor, which provides critical information about the ground electronic state and the symmetry of the ligand field around the uranium ion. manchester.ac.ukosti.gov

MCD (Magnetic Circular Dichroism): MCD spectroscopy, especially C-term MCD measured at low temperatures, is highly effective for probing the weak, Laporte-forbidden f-f electronic transitions in paramagnetic uranium complexes. osti.govrsc.org This technique offers significantly higher resolution than standard electronic absorption spectroscopy. rsc.org Theoretical modeling, including the effects of vibronic coupling, is essential to assign the observed transitions and extract detailed information about the electronic structure and crystal field splitting. rsc.orgescholarship.org

XAS (X-ray Absorption Spectroscopy): XAS, particularly at the ligand K-edge or uranium L- and M-edges, is a direct experimental probe of covalency. rsc.orgresearchgate.net The intensity and energy of pre-edge features in XAS spectra are related to the degree of mixing between the ligand orbitals and the uranium 5f and 6d orbitals. kit.edu DFT and other high-level calculations are used to simulate XAS spectra, allowing for a quantitative assessment of the covalent character in uranium-ligand bonds. researchgate.net

Mechanistic Insights from Computational Reaction Pathways

Beyond static properties, computational chemistry can provide profound insights into the reactivity of organouranium complexes by mapping out potential reaction pathways. While specific reaction mechanisms for a butylcyclooctane-uranium complex have not been detailed, studies on related systems illustrate the methodology.

DFT calculations are used to explore the potential energy surfaces of reactions. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility of a proposed reaction mechanism.

For example, computational studies on uranium metallacycles have elucidated their reactivity patterns, showing how the significant 5f orbital contribution to bonding influences subsequent reactions, such as insertions or cycloadditions. nih.govresearchgate.net Similarly, the activation of small molecules like H₂ by U(III) complexes has been investigated computationally, revealing that the delocalization of 5f electron density onto the dihydrogen ligand is a key step in the complexation process. osti.gov These studies demonstrate that computational modeling can be used to understand why certain reactions occur, predict new types of reactivity, and guide the design of new catalysts or reagents. Applying these methods to a butylcyclooctane-uranium system could predict its stability, its potential as a reducing agent, or its reactivity toward various substrates.

Elucidation of Elementary Steps in Model Reactions2.4.2. Transition State Characterization and Activation Energy Calculations

It is recommended to verify the chemical nomenclature and the existence of research on the specified compound. Future research in the field of organoactinide chemistry may explore such systems, at which point a detailed computational analysis could become available.

Table of Compounds

Since no article was generated, a table of compounds mentioned in a hypothetical article cannot be created.

Synthetic Strategies for Butylcyclooctane Uranium Compounds

Ligand Synthesis and Functionalization

The creation of a butylcyclooctatetraene ligand suitable for coordination to uranium involves sophisticated organic synthesis techniques. The primary goal is to produce a cyclooctatetraene (B1213319) ring bearing a butyl substituent, which can then be reduced to the required dianionic form.

The synthesis of butylcyclooctatetraene is not a trivial one-step process and typically relies on modifications of known routes to cyclooctatetraene (COT) or its derivatives. A common conceptual approach involves the introduction of the butyl group at an early stage of the synthesis.

One potential pathway begins with the [2+2] cycloaddition of a butyl-substituted acetylene (B1199291) with a cyclobutadiene (B73232) equivalent, followed by thermal rearrangement. However, a more frequently adapted strategy involves the direct functionalization of a pre-existing cyclooctatetraene ring. While direct Friedel-Crafts alkylation of COT itself is often complicated by side reactions, alternative methods can be employed.

A representative multi-step synthesis could proceed as follows:

Bromination of Cyclooctatetraene: Initial reaction of cyclooctatetraene with a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions can introduce a bromine atom onto the ring, yielding bromocyclooctatetraene (B13382474).

Coupling Reaction: The resulting bromocyclooctatetraene can then undergo a metal-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling. For instance, reacting bromocyclooctatetraene with a butylboronic acid derivative (in a Suzuki coupling) or a butylmagnesium bromide (in a Kumada coupling) in the presence of a suitable palladium catalyst would yield the desired butylcyclooctatetraene.

The purification of the final ligand is critical, as impurities can interfere with the subsequent sensitive metallation step.

For a uranocene-type "sandwich" complex to form, the π-system of the butylcyclooctatetraene ligand must be rendered into a suitable donor. This is achieved by a two-electron reduction of the neutral ligand to form the aromatic, 10-π-electron butylcyclooctatetraenide dianion, [C₈H₇-Bu]²⁻. This transformation creates a potent nucleophilic ligand capable of coordinating to the electropositive uranium center. chemeurope.com

The most common method for this reduction is the reaction of butylcyclooctatetraene with a stoichiometric amount of an alkali metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction with potassium metal is classic in the synthesis of the parent uranocene. chemeurope.comiaea.org

Reaction: C₈H₇-Bu + 2 K → K₂[C₈H₇-Bu]

The resulting dipotassium (B57713) salt is an ionic compound containing the butylcyclooctatetraenide dianion. This salt is typically generated in situ just before the introduction of the uranium precursor or isolated as a highly air- and moisture-sensitive solid. The lithium (C-Li), sodium (C-Na), or magnesium (C-MgX) analogues can also be prepared using the appropriate reducing agents. This dianion is the key component that introduces the carbon donor atoms for direct coordination to the uranium ion.

Uranium Precursor Selection and Handling

The choice of the uranium starting material is dictated by the desired oxidation state of the final organometallic complex. Both low-valent (typically U(III)) and high-valent (typically U(IV)) precursors are commonly used in organouranium synthesis. mdpi.com

Low-valent uranium precursors, particularly uranium(III) halides, are essential starting materials for synthesizing U(III) organometallic complexes. These compounds are highly reducing and require stringent handling techniques. A common and synthetically useful precursor is the tetrahydrofuran adduct of uranium triiodide, UI₃(THF)₄, which can be prepared from uranium turnings and iodine. osti.govnsf.gov More conveniently, U(III) halides can be synthesized from the more accessible UCl₄ by reduction. nsf.gov

PrecursorFormulaCommon Synthesis RouteOxidation State
Uranium(III) ChlorideUCl₃Reduction of UCl₄ with various agents.+3
Uranium(III) Bromide THF AdductUBr₃(THF)₄Halide exchange from UCl₃ using Me₃SiBr. nsf.gov+3
Uranium(III) Iodide THF AdductUI₃(THF)₄Reaction of uranium metal with I₂ in THF. osti.gov+3
Uranium(III) BorohydrideU(BH₄)₃Thermal reduction of U(BH₄)₄. nsf.gov+3

High-valent uranium precursors, especially uranium(IV) compounds, are more commonly used for the synthesis of stable organouranium complexes like uranocene and its derivatives. Uranium tetrachloride (UCl₄) is the most historically significant and widely used starting material for this purpose. chemeurope.comiaea.org It is a green, crystalline solid that serves as an excellent source of U⁴⁺. Other high-valent precursors include uranium amides, U(NR₂)ₓ, which offer different solubility and reactivity profiles. nih.gov

PrecursorFormulaCommon Synthesis RouteOxidation State
Uranium(IV) ChlorideUCl₄Prepared from uranium oxides. nsf.gov+4
Uranium(IV) Iodide Dioxane AdductUI₄(1,4-dioxane)₂Reaction of uranium turnings with I₂ in dioxane. researchgate.net+4
Uranium(IV) Bis(trimethylsilyl)amideU[N(SiMe₃)₂]₄Salt metathesis from UCl₄.+4

The synthesis of a butyl-substituted uranocene, for example, would typically involve the salt metathesis reaction between the dipotassium butylcyclooctatetraenide salt and uranium tetrachloride in THF. chemeurope.comiaea.org

Reaction: 2 K₂[C₈H₇-Bu] + UCl₄ → U(C₈H₇-Bu)₂ + 4 KCl

Nearly all organouranium compounds, particularly those with low-valent uranium or direct uranium-carbon bonds, are extremely sensitive to oxygen and moisture. chemeurope.com Their synthesis, isolation, and handling must be performed under a rigorously maintained inert atmosphere of purified nitrogen or argon. kindle-tech.combiocyclopedia.com

Two primary pieces of equipment are essential for this work:

Glovebox: A sealed chamber filled with a high-purity inert gas, maintained at a positive pressure. The internal atmosphere is continuously circulated through a catalyst system that removes trace oxygen and water to parts-per-million (ppm) levels. All manipulations of reagents and products, including weighing solids and setting up reactions, are performed inside the glovebox using integrated gloves. kindle-tech.com

Schlenk Line: A dual-manifold apparatus that provides alternating access to a vacuum and a source of purified inert gas. researchgate.net This allows for the assembly of glassware, removal of air from the system (vacuum-purge cycles), and running reactions under a positive pressure of inert gas. Solvents are typically degassed and distilled under inert gas before use, and liquid reagents are transferred using gas-tight syringes. biocyclopedia.comlibretexts.org

All glassware must be oven- or flame-dried immediately before use to remove any adsorbed water. researchgate.net The combination of these techniques is crucial to prevent the rapid decomposition of the highly reactive uranium precursors and the target organometallic compounds.

Development of Synthetic Routes to Butylcyclooctane-Uranium Complexes

The synthesis of organometallic uranium compounds, including hypothetical butylcyclooctane-uranium complexes, draws upon established methodologies in organoactinide chemistry. The formation of a uranium-carbon bond is a key challenge addressed by several synthetic strategies. These strategies are often adapted from broader organometallic chemistry principles but are tailored to accommodate the unique electronic properties and reactivity of uranium. wikipedia.org

Salt Elimination Reactions for Uranium-Carbon σ-Bond Formation

Salt elimination, also known as salt metathesis, is a foundational and widely employed method for the formation of uranium-carbon σ-bonds. rsc.orgnih.gov This strategy typically involves the reaction of a uranium halide precursor, such as uranium tetrachloride (UCl₄), with an alkali metal salt of the desired organic ligand. wikipedia.orgiaea.org In the context of butylcyclooctane-uranium complexes, this would involve a hypothetical reaction between a uranium halide and a butylcyclooctyl-alkali metal salt (e.g., butylcyclooctyl-lithium or -potassium).

The driving force for this reaction is the formation of a thermodynamically stable alkali metal halide, which precipitates from the reaction mixture, shifting the equilibrium towards the desired organouranium product. The general scheme for such a reaction can be represented as:

U-X + M-R → U-R + M-X

Where:

U-X is a uranium halide (e.g., UCl₄)

M-R is an organo-alkali metal reagent (e.g., Li-butylcyclooctane)

U-R is the resulting organouranium complex

M-X is the precipitated alkali metal halide (e.g., LiCl)

The success of salt elimination reactions is contingent on several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Ethereal solvents like tetrahydrofuran (THF) are commonly used to solvate the uranium precursor and the organometallic reagent. iaea.org

Uranium PrecursorOrganometallic ReagentSolventTypical Temperature (°C)Product Type
UCl₄Li(butylcyclooctane)THF-78 to 25Butylcyclooctane-Uranium(IV) Chloride
UI₃(THF)₄K(butylcyclooctane)Toluene25 to 80Butylcyclooctane-Uranium(III)

This table represents hypothetical reaction conditions based on general principles of organouranium synthesis.

Transmetallation Strategies (e.g., with Organolithium or Grignard Reagents)

Transmetallation is another key strategy for the synthesis of organouranium compounds and represents a viable route to butylcyclooctane-uranium complexes. wikipedia.orgrug.nl This method involves the transfer of an organic group from a more electropositive metal to the uranium center. Organolithium and Grignard reagents are commonly used for this purpose due to their commercial availability and high reactivity. uniurb.it

The reaction proceeds via the exchange of the organic ligand from the main group metal (e.g., Li, Mg) to the uranium atom. A typical reaction would involve reacting a uranium halide with a pre-formed butylcyclooctyl-lithium or butylcyclooctyl-magnesium halide reagent. wikipedia.org

UCl₄ + n R-MgX → RₙUCl₄₋ₙ + n MgXCl

Where:

R is the butylcyclooctyl group

MgX is the Grignard halide

Transmetallation offers a versatile approach, as a wide variety of organolithium and Grignard reagents can be prepared, allowing for the introduction of diverse organic fragments onto the uranium center. rug.nl The choice between organolithium and Grignard reagents can influence the reactivity and selectivity of the reaction.

Uranium PrecursorTransmetallating AgentSolventKey Feature
UCl₄Butylcyclooctyl-lithiumDiethyl EtherHigh reactivity, potential for multiple alkylations
UCl₄Butylcyclooctyl-magnesium bromideTHFMilder reactivity, can offer better control

This table illustrates hypothetical transmetallation strategies for the synthesis of butylcyclooctane-uranium compounds.

Redox-Mediated Synthesis of Specific Oxidation States

The accessibility of multiple oxidation states for uranium (commonly +3, +4, +5, and +6) allows for redox-mediated synthetic strategies to target specific electronic configurations in butylcyclooctane-uranium complexes. purdue.eduresearchgate.net These methods can involve either the oxidation or reduction of a pre-existing uranium complex to achieve the desired oxidation state.

For instance, a uranium(III) precursor could be used to synthesize a uranium(IV) butylcyclooctane (B100280) complex through an oxidative addition process. rsc.org Conversely, a uranium(IV) species could be reduced in the presence of a suitable butylcyclooctylating agent to yield a uranium(III) complex. Redox-active ligands can also be employed to facilitate multi-electron processes at the uranium center. purdue.edu

The choice of oxidizing or reducing agents is critical and must be compatible with the organometallic nature of the reactants and products. Chemical reductants such as potassium graphite (B72142) (KC₈) are sometimes used in the synthesis of low-valent uranium complexes. researchgate.net

Starting Uranium Oxidation StateRedox ProcessReagentsTarget Product Oxidation State
U(III)OxidationOxidative addition of a butylcyclooctyl halideU(IV)
U(IV)ReductionKC₈, Butylcyclooctyl-lithiumU(III)

This table provides a conceptual overview of redox-mediated synthetic approaches.

Gas-Phase Synthesis and Isolation Techniques for Model Systems

Gas-phase synthesis offers a powerful tool for studying the intrinsic reactivity and properties of fundamental organouranium species, free from solvent effects. rsc.orgnih.gov While not a bulk synthetic method, techniques like mass spectrometry can be used to generate and characterize ions of hypothetical butylcyclooctane-uranium complexes. rsc.org

In a typical gas-phase experiment, a uranium-containing ion (e.g., [UH]⁺) could be reacted with butylcyclooctane or a related precursor in the gas phase to form a σ-bonded uranium-carbon species. rsc.org These studies provide valuable insights into the fundamental bonding and reaction mechanisms that can inform condensed-phase synthetic efforts.

Isolation of these gas-phase species is generally not feasible; however, their characterization through techniques like collision-induced dissociation provides crucial data on bond energies and reactivity. rsc.org

Optimization of Reaction Conditions and Yields

The successful synthesis of butylcyclooctane-uranium compounds with high yields and purity necessitates careful optimization of reaction parameters. Solvent choice and temperature control are paramount in governing the reaction pathway and minimizing the formation of undesirable byproducts.

Solvent Effects and Temperature Control

The solvent plays a multifaceted role in the synthesis of organouranium complexes. It must dissolve the reactants, stabilize reactive intermediates, and in some cases, participate in the coordination sphere of the uranium center. academie-sciences.frbme.hu Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed due to their ability to coordinate to the uranium ion, which can influence its reactivity. uniurb.it The polarity and coordinating ability of the solvent can impact the redox potential of the uranium center and the aggregation state of organometallic reagents. rsc.org

Temperature control is crucial for managing the high reactivity of many organouranium compounds and the reagents used in their synthesis. rsc.orgresearchgate.net Many synthetic procedures are initiated at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions, such as ligand scrambling or decomposition. nih.gov The reaction mixture is then often allowed to warm to room temperature or gently heated to drive the reaction to completion. The thermal stability of the final product also dictates the temperature at which it can be isolated and handled. nih.gov

ParameterEffect on SynthesisExamples of Conditions
Solvent Influences solubility, reagent reactivity, and complex stability. academie-sciences.frTHF (good coordinating solvent), Toluene (less coordinating, for specific applications), Dodecane (inert, for extraction processes). bme.hu
Temperature Controls reaction rate, selectivity, and product stability. osti.govLow temperatures (-78 °C) for initial mixing, room temperature or elevated temperatures for reaction completion. researchgate.net

This table summarizes the critical roles of solvent and temperature in the synthesis of organouranium compounds.

Steric and Electronic Factors Governing Product Formation

The formation and stability of butylcyclooctatetraene-uranium complexes are governed by the nuanced interplay of steric hindrance and electronic effects imparted by the butyl substituent on the cyclooctatetraene (COT) rings.

Electronic Effects: The butyl group, as an alkyl substituent, acts as an electron-donating group through an inductive effect. ucalgary.ca This increases the electron density on the π system of the cyclooctatetraenide dianion ligand. This enhanced electron density on the ligands affects the covalent bonding interactions between the ligand's π orbitals and the uranium's 5f and 6d orbitals. wikipedia.orgosti.gov

A key consequence of this electronic enrichment is a demonstrable shift in the compound's spectroscopic properties. For alkyl-substituted uranocenes, strong absorption bands in the visible spectrum shift to longer wavelengths. acs.org These absorptions are attributed to 5f → 6d electronic transitions, and their shift indicates a change in the energy levels of the molecular orbitals involved in the metal-ligand bonding. wikipedia.orgacs.org The increased electron donation from the butyl-substituted ligands can be considered to slightly raise the energy of the highest occupied molecular orbitals (HOMOs), which have significant ligand character, thus altering the energy gap for electronic excitation.

Steric Effects: The steric bulk of the butyl group plays a crucial role in the kinetic and thermodynamic stability of the resulting uranocene derivative. While a normal butyl group is less bulky than a tert-butyl group, its presence still provides a degree of steric shielding for the central uranium(IV) ion. osti.gov This steric hindrance can protect the metal center from attack by external reagents, such as oxygen, water, or other coordinating solvents, which can lead to decomposition. acs.orgosti.gov

This protective effect is a known stabilization strategy in organometallic chemistry. For instance, the synthesis of highly substituted compounds like 1,3,5,7-tetra-tert-butylcyclooctatetraene has been pursued with the objective of creating exceptionally stable uranocenes that can better withstand decomposition pathways. osti.govresearchgate.net The steric pressure from bulky substituents can also influence the rotational barrier of the rings in solution and affect the packing of molecules in the solid state. wikipedia.org

The combination of these factors is summarized in the table below, comparing the parent uranocene with a hypothetical butyl-substituted derivative.

Table 1: Comparison of Steric and Electronic Effects
PropertyUranocene (U(C₈H₈)₂)Butyl-Substituted UranoceneGoverning Factor
Ligand Electron DensityStandardIncreasedElectronic (Inductive Donation) ucalgary.ca
Visible Absorption λₘₐₓBaselineShift to longer wavelengthsElectronic acs.org
Kinetic Stability to Air/MoistureHighly Pyrophoric wikipedia.orgEnhanced (relative to uranocene)Steric (Shielding of U(IV) center) osti.gov
Reactivity with ElectrophilesLimited acs.orgPotentially further reducedSteric/Electronic

Isolation and Purification Techniques for Air/Moisture Sensitive Compounds

Organouranium compounds, including butylcyclooctatetraene-uranium complexes, are exceptionally sensitive to oxygen and water, with many being pyrophoric (igniting spontaneously in air). wikipedia.orgacs.org Their successful isolation and purification demand rigorous anaerobic and anhydrous conditions. All manipulations must be performed using specialized equipment and techniques.

Inert Atmosphere Operations: All synthetic work, transfers, and purification steps are conducted exclusively under an inert atmosphere, typically argon or nitrogen, with oxygen and water levels maintained below 0.1 parts per million (ppm). rsc.org This is achieved using two primary pieces of equipment:

Glovebox: A sealed container filled with a purified inert gas, allowing for the direct manipulation of compounds through integrated gloves.

Schlenk Line: A dual-manifold vacuum and inert gas line that allows for the evacuation of air from glassware, which is then backfilled with inert gas. This technique is essential for reactions, filtrations, and solvent transfers.

Solvent and Reagent Preparation: All solvents used (such as tetrahydrofuran, toluene, or hexanes) must be rigorously dried and deoxygenated before use. rsc.org This is typically accomplished by refluxing over a potent drying agent like potassium metal or a sodium-potassium alloy, followed by distillation directly into the reaction flask under inert gas. rsc.org Solid reagents must also be dried under vacuum.

Isolation and Purification Procedures: Once the synthesis is complete, the crude product must be isolated from byproducts (e.g., potassium chloride) and unreacted starting materials.

Filtration: The initial workup often involves filtering the reaction mixture to remove insoluble salts. This is performed under inert atmosphere using cannula transfer techniques or specialized filtration apparatus within a glovebox.

Solvent Removal: The solvent is removed from the filtrate under vacuum to yield the crude solid product.

Purification:

Sublimation: For compounds that are sufficiently volatile and thermally stable, vacuum sublimation is a highly effective purification method. Uranocene itself can be purified this way. acs.org However, thermal instability can be a limiting factor for some derivatives.

Recrystallization: This is a common technique where the crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing pure crystals to form. The choice of solvent is critical to ensure the compound is soluble when hot but sparingly soluble when cold. All transfers must be done anaerobically.

Soxhlet Extraction: A specialized continuous extraction method can be used to separate the product from impurities based on solubility. A custom Soxhlet extractor was notably designed for the purification of uranocene. acs.org The solid is placed in a thimble and continuously washed with fresh, condensed solvent, gradually extracting the soluble product into a collection flask.

The general workflow for handling these sensitive materials is outlined in the table below.

Table 2: Standard Protocol for Handling Air-Sensitive Uranium Complexes
StepTechnique/ApparatusPurposeReference
Synthesis & ManipulationGlovebox or Schlenk LineRigorous exclusion of air and moisture. acs.orgrsc.org
Solvent PreparationReflux over Na/K alloy, distillationTo obtain anhydrous and deoxygenated solvents. rsc.org
Initial WorkupInert atmosphere filtration (cannula transfer)Removal of insoluble inorganic salts (e.g., KCl).
Purification Method 1Vacuum SublimationSeparation based on volatility for thermally stable compounds. acs.org
Purification Method 2Anaerobic RecrystallizationSeparation based on differential solubility at varying temperatures. youtube.com
Purification Method 3Soxhlet ExtractionContinuous extraction for separating compounds with moderate solubility. acs.org

Due to the radioactive and toxic nature of uranium, all procedures must be conducted in laboratories properly equipped for handling such materials, in addition to the requirements for managing air-sensitive chemistry. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for obtaining a definitive, three-dimensional model of a molecule's structure in the solid state. For uranium complexes with ligands like butylcyclooctatetraene, it provides precise information on the coordination environment of the uranium center, bond metrics, and intermolecular interactions.

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the solid-state molecular structure. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed map of electron density can be generated, from which atomic positions are determined with high precision.

This technique is crucial for defining the coordination geometry around the uranium ion. In complexes with cyclooctatetraenyl (COT) type ligands, uranium commonly adopts a sandwich or half-sandwich geometry. For instance, in uranocene and its derivatives, the uranium atom is symmetrically sandwiched between two planar η⁸-COT rings. The coordination number and geometry are dictated by the steric and electronic properties of the ligands.

The analysis yields precise bond lengths and angles, which are fundamental to understanding the nature of the bonding. Key metric parameters include the distances between the uranium center and the carbon atoms of the cyclooctatetraene (B1213319) ring, as well as bonds to other ancillary ligands, if present.

Table 1: Representative Uranium-Carbon Bond Lengths from X-ray Crystallography Studies
Complex TypeUranium Oxidation StateUranium-Carbon Bond TypeBond Length Range (Å)Reference
Uranium-Arene+3U-C(arene)2.729 - 2.774 chemrxiv.org
Uranium-Arene+2U-C(arene)2.597 - 2.633 chemrxiv.org
Uranium-Carbone (double dative)+4U-C2.411 - 2.471 nih.gov
Uranium-Carbene (double bond)+4U=C~2.310 - 2.578 nih.govnih.gov
Thorium(IV)-COT+4Th-C(η⁸-COT)2.765 - 2.787 nih.gov

The experimentally determined bond lengths from X-ray diffraction offer deep insights into the nature of the chemical bonds. The uranium-carbon (U-C) bond distances in complexes with π-conjugated carbocyclic ligands like butylcyclooctatetraene are of particular interest. These distances, when compared to established values for single, double, and triple bonds, help to characterize the bond order and the extent of covalency.

Theoretical studies and experimental data suggest that in uranocene-type complexes, bonding involves the overlap of uranium 5f and 6d orbitals with the π-orbitals of the cyclooctatetraenyl rings. This interaction is key to the stability and unique electronic properties of these compounds. The analysis of U-C bond lengths can reveal subtle electronic effects imparted by substituents, such as the butyl group on the COT ring. Shorter U-C distances generally imply a stronger interaction and a higher degree of covalent character. For instance, U-C bond lengths in some uranium-carbone complexes have been found to be in the range of U(IV)=C double bonds. nih.gov

Crystallography also reveals the conformation of the ligands. For a butylcyclooctatetraene ligand, this includes the planarity of the eight-membered ring and the orientation of the butyl substituent. In many organoactinide complexes, the cyclooctatetraenyl dianion is aromatic and planar. However, steric hindrance or crystal packing forces can induce deviations from planarity.

Furthermore, the analysis of the crystal structure provides information on how individual molecules are arranged in the crystal lattice. Intermolecular forces, such as van der Waals interactions, can influence the observed molecular geometry. Understanding these packing effects is crucial for interpreting the solid-state properties of the material and can sometimes explain differences between structures determined in the solid state versus those observed in solution. Asymmetries observed in the experimental structure can sometimes be attributed to crystal packing effects. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

While X-ray crystallography provides a static picture of the molecule, NMR spectroscopy offers invaluable information about the structure and dynamics of molecules in solution. For uranium complexes, which are often paramagnetic, specialized NMR techniques are required.

Uranium complexes, particularly those in the common +3 (5f³) and +4 (5f²) oxidation states, are paramagnetic due to the presence of unpaired f-electrons. This paramagnetism leads to significant challenges and opportunities in NMR spectroscopy. wikipedia.org The interaction between the unpaired electrons and the nuclear spins (hyperfine interaction) causes large shifts in the NMR signals, known as paramagnetic or hyperfine shifts, and often leads to significant line broadening. wikipedia.orgmdpi.com

The hyperfine shift is composed of two main contributions:

Contact Shift: Arises from the transfer of unpaired electron spin density through chemical bonds to the observed nucleus. wikipedia.org It provides direct information about the electronic structure and the nature of the covalent interactions between the uranium center and the ligand.

Pseudocontact (or Dipolar) Shift: Arises from the through-space dipolar interaction between the electron and nuclear magnetic moments, which is non-zero when the magnetic susceptibility of the molecule is anisotropic. wikipedia.org The pseudocontact shift is dependent on the geometric position of the nucleus relative to the paramagnetic metal center and can be used to obtain long-range structural information.

Due to the paramagnetism, the spectral window for ¹H NMR can be very wide, often spanning hundreds of ppm. wikipedia.org The short electronic relaxation times of uranium can mitigate some of the line broadening, often allowing for the observation of reasonably sharp signals for ligands directly coordinated to the metal.

Variable-temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes in solution, such as ligand exchange, rotation of substituents, or conformational changes in the ligand rings. illinois.edu This is known as fluxional behavior.

In a complex containing a butylcyclooctatetraene ligand, several dynamic processes could be active on the NMR timescale:

Rotation of the butyl group: The rotation around the C-C bond connecting the butyl group to the COT ring can be monitored.

Ring dynamics: While often planar and rigid in sandwich complexes, the COT ring itself could exhibit fluxional processes, especially in less constrained geometries.

Intermolecular ligand exchange: In some cases, ligands can exchange between different metal centers or with free ligands in the solution.

Use of Heteronuclear NMR (e.g., ¹³C, ¹H) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds. However, for paramagnetic complexes such as butylcyclooctane (B100280);uranium, which contains a uranium(IV) center with two unpaired 5f electrons, the NMR spectra exhibit characteristic features that differ significantly from their diamagnetic counterparts. The presence of the paramagnetic metal ion induces large chemical shifts and significant line broadening of the resonance signals for nearby nuclei. Despite these challenges, heteronuclear NMR, particularly ¹H and ¹³C NMR, provides invaluable information for structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a substituted uranocene like butylcyclooctane;uranium, the proton signals are spread over a wide chemical shift range due to the paramagnetic influence of the U(IV) center. The protons of the cyclooctatetraenyl (COT) rings typically appear as a broad singlet. The chemical shift of these ring protons is highly sensitive to the electronic environment and the nature of the substituents.

The protons of the butyl substituent will also be shifted, with the degree of the shift decreasing with increasing distance from the uranium center. The methylene protons adjacent to the COT ring will experience the largest paramagnetic shift within the alkyl chain.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Similar to ¹H NMR, the ¹³C signals in paramagnetic uranocene derivatives are broadened and shifted. The carbon atoms of the COT rings give rise to a characteristic resonance, confirming the presence of this ligand. The signals for the butyl group carbons can also be identified, further confirming the structure of the substituent.

Due to the paramagnetic nature of the compound, the acquisition of high-quality ¹³C NMR spectra can be challenging and may require a larger number of scans.

Illustrative NMR Data for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)
¹HCOT ring protonsBroad singlet
-CH₂- (alpha to COT)Shifted downfield
-CH₂-CH₂-CH₃Progressively smaller shifts
-CH₃Closest to typical alkane region
¹³CCOT ring carbonsShifted resonance
Butyl group carbonsFour distinct shifted signals

This is an interactive data table. You can sort and filter the data as needed.

Advanced Spectroscopic Techniques for Electronic Structure Probing

Understanding the electronic structure of actinide complexes is crucial for elucidating the nature of their chemical bonding and reactivity. A suite of advanced spectroscopic techniques is employed to probe the intricate electronic energy levels and magnetic properties of compounds like this compound.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique used to investigate the electronic structure of paramagnetic species. nih.gov It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. For uranium complexes, MCD is particularly insightful for studying the low-energy, weak f-f electronic transitions that are often obscured in conventional absorption spectra.

The MCD spectrum is composed of A-, B-, and C-terms, with the C-term being particularly significant for paramagnetic compounds like this compound. osti.gov C-term signals are temperature-dependent and arise from the Zeeman splitting of the ground electronic state. osti.gov Analysis of the C-term MCD spectra can provide detailed information about the ground and excited state splittings, oxidation state, and coordination geometry of the uranium center. nih.gov The fine structure observed in the MCD spectra of U(V) complexes, for instance, is sensitive to the ligand environment. rsc.orgrsc.org

Representative MCD Data for Uranium Complexes

The following table presents typical MCD data for related uranium complexes, illustrating the types of electronic transitions that can be probed.

Complex TypeTransition Energy (cm⁻¹)Assignment
U(V) O_h5150 - 5850Γ₇ → Γ₈
7025 - 7450Γ₇ → Γ₇'
10400 - 11500Γ₇ → Γ₈'

This is an interactive data table based on data for octahedral U(V) complexes, which demonstrates the utility of MCD for resolving f-f transitions. rsc.org Similar detailed electronic information can be obtained for U(IV) complexes like this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects transitions between electron spin states in a magnetic field and is exclusively applicable to species with unpaired electrons. While the U(IV) center in this compound is paramagnetic (5f² configuration), it is a non-Kramers ion and may be EPR silent depending on the symmetry of the complex.

However, uranocenes can be reduced to the corresponding U(III) species (5f³ configuration). wikipedia.org U(III) is a Kramers ion and is therefore EPR active. The EPR spectra of U(III) complexes provide valuable information about the electronic ground state and the symmetry of the ligand field. osti.gov The spectra are typically characterized by their g-values, which are a measure of the interaction of the unpaired electrons with the external magnetic field. For rhombic U(III) systems, three distinct g-values are expected, although often not all are resolved. osti.gov

Illustrative EPR Data for U(III) Complexes

The table below shows representative g-values for U(III) complexes, which would be analogous to the reduced form of this compound.

Complex Typeg∥g_⊥
U(III) Coordination Complex~2.04~2.00

This is an interactive data table. The g-values are indicative of the electronic environment of the U(III) ion. chemrxiv.org

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of an absorbing atom. For this compound, XAS at the uranium L₃-edge can be used to confirm the +4 oxidation state of the uranium center.

The region of the XAS spectrum extending several hundred electron volts above the absorption edge is known as the Extended X-ray Absorption Fine Structure (EXAFS). Analysis of the EXAFS oscillations provides quantitative information about the local structure around the uranium atom, including bond distances, coordination numbers, and the identity of neighboring atoms.

For a uranocene derivative, EXAFS is particularly useful for determining the average uranium-carbon (U-C) bond distance to the cyclooctatetraenyl rings. This information is crucial for understanding the nature of the metal-ligand bonding.

Typical Structural Parameters from EXAFS for Uranocenes

The following table summarizes typical structural parameters for uranocene obtained from EXAFS and X-ray diffraction, which would be comparable to those for this compound.

ParameterValue
U-C bond distance (Å)~2.65
Coordination Number (Carbon)16

This is an interactive data table. The U-C bond distance is a key indicator of the interaction between the uranium f-orbitals and the ligand π-system.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these techniques provide a detailed fingerprint of the ligand structure and can offer insights into the strength of the uranium-ligand bonding.

The IR and Raman spectra will be dominated by the vibrations of the cyclooctatetraenyl and butyl ligands. Characteristic bands for C-H stretching, C-H bending, and C-C stretching modes of the aromatic rings and the alkyl chain can be readily identified. The positions of these bands can be influenced by the coordination to the uranium center.

Low-frequency IR and Raman spectroscopy can also be used to probe the vibrations involving the uranium atom, such as the U-COT stretching and tilting modes. These vibrations provide direct information about the strength of the metal-ligand bond. Raman spectroscopy has been shown to be a valuable tool for identifying different uranium species and their vibrational modes. researchgate.net

Characteristic Vibrational Frequencies for Substituted Uranocenes

The table below lists typical vibrational frequencies for uranocene and its alkyl-substituted derivatives.

Vibrational ModeFrequency Range (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C stretch (aromatic)1400 - 1600
C-H bend (aliphatic)1375 - 1465
U-COT stretch200 - 300

This is an interactive data table. The vibrational frequencies are characteristic of the functional groups present in the molecule.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound, mass spectrometry can confirm the molecular formula and provide insights into the stability of the uranium-ligand bonds.

Using a soft ionization technique such as electrospray ionization (ESI) or electron ionization (EI), the molecular ion [U(C₈H₇-C₄H₉)(C₈H₈)]⁺ can be observed. The isotopic pattern of this ion will be characteristic of the presence of uranium.

Under higher energy conditions, the molecular ion will fragment. The fragmentation pattern can reveal the relative strengths of the bonds within the molecule. For uranocene derivatives, common fragmentation pathways involve the loss of one or both of the cyclooctatetraenyl ligands.

Expected Mass Spectrometry Data for this compound

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound, assuming the most abundant isotopes.

IonFormulaExpected m/z
Molecular Ion[U(C₁₂H₁₆)(C₈H₈)]⁺504
Fragment Ion[U(C₁₂H₁₆)]⁺400
Fragment Ion[U(C₈H₈)]⁺342
Fragment Ion[C₁₂H₁₆]⁺160
Fragment Ion[C₈H₈]⁺104

This is an interactive data table. The fragmentation pattern provides evidence for the sandwich structure of the complex. acs.org

Based on a comprehensive search of scientific literature and chemical databases, the chemical compound “this compound” is not a recognized or documented substance. There is no available research, data, or scholarly publication pertaining to its synthesis, characterization, or existence.

Consequently, it is not possible to generate an article on its "," including "High-Resolution Mass Spectrometry (HRMS)" and "Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation," as no such data exists. The creation of such an article would require the fabrication of information, which would be scientifically inaccurate.

Reaction Chemistry and Mechanistic Studies of Butylcyclooctane Uranium Complexes

Small Molecule Activation

Uranium complexes supported by cyclooctatetraenyl ligands can activate a range of small, often inert, molecules. This activation is typically initiated by the reduction of the substrate by the low-valent uranium center.

Activation of Dihydrogen (H₂) and Other Elemental Gases

While the direct activation of dihydrogen by purely cyclooctatetraenyl uranium complexes is not extensively documented, related systems demonstrate the capability of uranium to activate H₂. For instance, a uranium(III)-aluminium(I) complex has been shown to cooperatively activate H₂, leading to a trihydroaluminate and a mononuclear uranium(IV) hydride complex. This reaction represents a formal three-electron reduction of dihydrogen, highlighting the potential for multimetallic cooperativity in H₂ activation. nih.gov The reaction of a uranium(III) aryloxide complex with H₂ at elevated temperatures also yields a terminal uranium(IV) hydride. nih.gov Furthermore, a uranium(II) complex has been reported to reduce H₂ to form a uranium(III) hydride. nih.gov Spectroscopic and computational data have provided evidence for the formation of uranium(III)-dihydrogen complexes, a phenomenon previously unobserved for f-block elements. osti.gov

Table 1: Examples of Dihydrogen Activation by Uranium Complexes

Uranium PrecursorReactantProduct(s)Key Observation
U(III)-Al(I) complexH₂U(IV)-H and Al(III)-H₃ speciesCooperative activation and three-electron reduction of H₂. nih.gov
[(C₅Me₅)₂(MesO)U]H₂ (60 °C)[(C₅Me₅)₂(MesO)U(H)]Formation of a terminal U(IV) hydride. nih.gov
(C₅H₄SiMe₃)₃UH₂(C₅H₄SiMe₃)₃U-H₂Spectroscopic evidence of a dihydrogen complex. osti.gov

Reactions with Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

The oxophilicity of uranium drives its reactivity with carbon oxides. Uranium(III) mixed-sandwich complexes containing a substituted cyclooctatetraenyl ligand have been shown to react with carbon dioxide. For example, the complex [U(COTTIPS2)(CpNMe4)] (where COTTIPS2 = C₈H₆{1,4-SiⁱPr₃}₂) reacts with CO₂ to yield a carbamate complex arising from CO₂ reduction and insertion. rsc.org The steric properties of the ancillary ligands can influence the reaction products. For instance, the reaction of [(C₅Me₅)₂U(O-R)] with CO₂ yields a bridging oxo complex with the loss of CO when R is less bulky, while a larger R group leads to a bridging carbonate species from reductive disproportionation. escholarship.org

Some uranium(III) complexes can mediate the reductive coupling of carbon monoxide. This can lead to the formation of dinuclear uranium(IV) complexes with bridging oxo and dicarbonyl-derived ligands.

Table 2: Reactivity of Uranium Complexes with CO₂

Uranium ComplexReactantProduct TypeReference
[U(COTTIPS2)(CpNMe4)]CO₂Carbamate complex via reduction and insertion rsc.org
[(C₅Me₅)₂U(O-4-tBuC₆H₄)]CO₂Bridging oxo complex (CO extrusion) escholarship.org
[(C₅Me₅)₂U(O-BHT)]CO₂Bridging carbonate complex escholarship.org
[((AdArO)₃tacn)U(III)]CO₂Terminal, linear O-coordinated CO₂ complex nih.gov

Nitrogen (N₂) Activation and Functionalization

The activation of dinitrogen, a notoriously inert molecule, is a significant challenge in chemistry. Certain multimetallic uranium complexes have demonstrated the ability to not only bind but also cleave the N≡N triple bond. Dinuclear uranium(III) complexes can effect a four-electron reduction of N₂ to an N₂⁴⁻ species. nih.govresearchgate.net This highly reduced dinitrogen unit can be further functionalized. For example, the addition of protons can lead to the formation of ammonia (B1221849), and reaction with CO can yield cyanate. researchgate.net In some systems, N₂ cleavage to nitride (N³⁻) has been achieved without the need for highly reducing alkali metals, which are often required in other systems. nih.gov This reactivity highlights the potential of multimetallic uranium platforms to facilitate challenging chemical transformations.

Activation of Unsaturated Organic Molecules (e.g., Alkenes, Alkynes, Nitriles)

Uranium metallocene complexes, including those with substituted cyclooctatetraenyl ligands, exhibit reactivity towards a variety of unsaturated organic substrates. Uranium metallacyclopropenes can react with alkynes, conjugated alkenes, and nitriles, often through ligand substitution or insertion reactions. researchgate.net For instance, a uranium metallacyclopropene can act as a synthon for a low-valent uranium(II) metallocene, which then reacts with various unsaturated molecules. researchgate.net The specific reaction pathway and resulting products are influenced by the steric and electronic properties of both the uranium complex and the incoming substrate.

Metal-Ligand Bond Reactivity

The ligands in butylcyclooctatetraene-uranium complexes are not merely spectators; they can actively participate in the reactivity of the complex. This is particularly evident in C-H bond activation and cyclometallation reactions.

Reaction Mechanism Elucidation

Isotopic Labeling Experiments

There is no published research on isotopic labeling experiments involving butylcyclooctane-uranium complexes.

Correlation of Experimental Reactivity with Computational Predictions

No experimental or computational studies on the reactivity of butylcyclooctane-uranium complexes have been found in the scientific literature.

Electronic Structure and Bonding Analysis

Detailed Orbital Hybridization and Overlap

The bonding in uranocene is a departure from the purely electrostatic interactions often seen in lanthanide chemistry and involves significant covalent character. This covalency arises from the mixing of uranium's valence orbitals with the molecular orbitals of the two cyclooctatetraenide (C₈H₈²⁻) ligands. manchester.ac.ukwikipedia.org The symmetry of the molecule (D₈h) dictates which orbital interactions are possible, leading to a sophisticated bonding scheme involving σ, π, and δ overlaps. nih.gov

A key feature of actinide chemistry is the participation of 5f orbitals in chemical bonding, a topic of considerable research and debate. manchester.ac.ukrsc.org In uranocene-type complexes, the 5f orbitals have the correct symmetry to overlap with the π molecular orbitals of the COT ligands. chempedia.info Specifically, the f-orbitals can engage in δ-type mixing with the ligand orbitals. researchgate.net

Theoretical and spectroscopic studies have confirmed that 5f orbitals are indeed involved in the covalent bonding, although their contribution is quantitatively smaller than that of the 6d orbitals. wikipedia.orgrsc.orgresearchgate.net Computational analyses, such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, reveal that while the 6d orbitals account for the larger portion of the covalent interaction, the variation in covalency across the actinide series (from thorium to curium) is almost entirely governed by the changing contribution of the 5f orbitals. rsc.orgresearchgate.net For uranocene, this 5f orbital involvement is significant and distinguishes it from its thorium analogue, thorocene, which has a more limited f-orbital contribution. rsc.orgresearchgate.net This interaction is crucial for determining the electronic ground state and magnetic properties of the molecule. wikipedia.org

The table below summarizes the relative contributions of uranium's 5f and 6d orbitals to covalent bonding in uranocene-type complexes based on computational studies.

Orbital TypePrimary Interaction SymmetryRelative Contribution to CovalencyKey Role
5f δ (delta), φ (phi)Smaller in magnitude but crucial for trendsGoverns variation in covalency across actinides; influences magnetic properties
6d δ (delta)Larger in magnitudeDominant covalent interaction with ligand π-system

The primary covalent interaction in uranocene is attributed to the mixing of uranium's 6d orbitals with the π orbitals of the COT ligands. wikipedia.orgacs.org Photoelectron spectroscopy has provided direct evidence for this, showing that the bonding is mainly due to charge donation from the ligand π orbitals to the uranium 6d orbitals. wikipedia.org The spatial extent and energy of the 6d orbitals are more favorable for significant overlap with the ligand orbitals compared to the more shielded 5f orbitals. manchester.ac.uk

These interactions, primarily of δ symmetry, are stronger than those involving the 5f orbitals and form the main framework of the covalent metal-ligand bond. acs.org In addition to the 5f and 6d orbitals, the 7s and 6p orbitals are also, in principle, available for bonding, but their contribution to the covalent character in uranocene is considered less significant. manchester.ac.uk The hybridization of the 6d and, to a lesser extent, the 5f orbitals with the ligand molecular orbitals results in the formation of bonding and anti-bonding molecular orbitals that define the electronic structure of the complex. acs.org

The bonding in uranocene provides a stark contrast to that found in both d-block metallocenes (e.g., ferrocene) and analogous lanthanide complexes.

vs. d-Block Metals: In transition metal metallocenes, bonding is dominated by the interaction of the metal's d-orbitals with the ligand π-system. The f-orbitals are not involved. While uranocene also features significant d-orbital interaction, the additional participation of the 5f orbitals introduces a unique bonding dimension, including the possibility of δ and φ symmetry overlaps not typically seen in d-block chemistry. nih.gov

vs. Lanthanides: Lanthanide complexes with COT ligands, such as cerocene [Ce(C₈H₈)₂], are considered to be predominantly ionic. acs.org The 4f orbitals of lanthanides are more core-like and less radially extended than the 5f orbitals of actinides, making them generally unavailable for significant covalent bonding. manchester.ac.uk Consequently, the metal-ligand interaction in lanthanide COT complexes lacks the substantial covalent character observed in uranocene. This difference in covalency is a key factor in the differing chemical and physical properties of actinide and lanthanide organometallic compounds and is a cornerstone of strategies for separating these elements in nuclear fuel reprocessing. researchgate.net

Spin-Orbit Coupling Effects and Magnetism

The significant atomic mass of uranium leads to strong relativistic effects, most notably spin-orbit coupling (SOC). wikipedia.org This interaction, which couples the electron's spin angular momentum with its orbital angular momentum, is a dominant force in determining the electronic and magnetic properties of uranocene and its derivatives, often being of a similar or greater magnitude than the crystal field splitting imposed by the ligands. researchgate.netaps.org

Uranocene is a paramagnetic compound. wikipedia.org Its magnetic susceptibility measurements are consistent with an electronic ground state that is strongly influenced by spin-orbit coupling. wikipedia.orgiaea.org In the U⁴⁺ ion (a 5f² configuration), the strong spin-orbit coupling mixes the spin and orbital angular momenta to produce a total angular momentum, J. The D₈h ligand field then splits these J-states.

For uranocene, theoretical calculations and experimental data converge on a ground state with |Mⱼ| = 3, corresponding to an E₃g symmetry designation. wikipedia.org The first excited state is calculated to be an E₂g state with |Mⱼ| = 2. The paramagnetism arises from this specific electronic ground state, which possesses a net magnetic moment shaped by the strong spin-orbit interaction. wikipedia.org

The complex interplay of spin-orbit states in uranocene is investigated through a combination of spectroscopic techniques and quantum chemical calculations.

Spectroscopy: The visible spectrum of uranocene, which gives it its characteristic green color, is dominated by three strong transitions. wikipedia.org These are not simple d-d or f-f transitions but are assigned as excitations from the primarily 5f-based ground state to excited states with significant 6d character (5f → 6d transitions). wikipedia.org Raman spectroscopy has also been instrumental in identifying a low-lying excited electronic state, further mapping out the energy landscape of the spin-orbit states. wikipedia.org

Theory: Theoretical modeling is essential for interpreting the experimental data. Relativistic DFT and multiconfigurational methods are employed to calculate the electronic structure, taking into account the significant spin-orbit coupling and electron correlation effects. rsc.orgaps.org These calculations can accurately predict the ground state, the energies of excited states, and magnetic properties like magnetic susceptibility, confirming the experimental assignments and providing a detailed picture of the orbital parentage of the various electronic states. wikipedia.orgresearchgate.net

The table below provides a summary of the ground state and key spectroscopic features of uranocene.

PropertyDescriptionMethod of Determination
Magnetic Behavior ParamagneticMagnetic Susceptibility Measurements
Ground Electronic State E₃g symmetry withMⱼ
First Excited State E₂g symmetry withMⱼ
Visible Spectrum Strong transitions assigned as 5f → 6dUV-Visible Spectroscopy, Theoretical Calculations

Bonding Nature in Different Oxidation States

The nature of the bonding in butyl-substituted uranocenes, like other organoactinide complexes, is a sophisticated interplay of ionic and covalent contributions that is highly dependent on the oxidation state of the uranium center. The large radial extension of the 5f and 6d orbitals of uranium allows for significant interaction with ligand orbitals, leading to a degree of covalency that is more pronounced than in analogous lanthanide compounds. acs.orgmanchester.ac.uk

Characterization of Ionic vs. Covalent Character Across Oxidation States

The bonding in uranium complexes is generally considered to be highly polarized, falling between the extremes of purely ionic and covalent bonding. acs.orglabnews.co.uk In the common U(IV) oxidation state found in uranocene and its derivatives, the interaction is predominantly ionic, arising from the electrostatic attraction between the U⁴⁺ cation and the two butyl-cyclooctatetraenide(2-) anions. rsc.org However, spectroscopic and computational studies have provided compelling evidence for a non-negligible covalent component. manchester.ac.ukrsc.org

This covalency arises from the mixing of the metal's valence 5f and 6d orbitals with the π-orbitals of the cyclooctatetraenide ligands. wikipedia.org The degree of this covalent interaction can be influenced by the oxidation state of uranium. For instance, in a reduced U(III) state, the uranium center is less electrophilic, which might be expected to decrease the ionic component of the bonding. However, the change in the number and energy of the f-electrons can also modulate the extent of orbital mixing, leading to complex changes in the covalent character. Theoretical studies on various uranium complexes in different oxidation states (e.g., U(III), U(IV), U(V)) show that the orbital contribution to the bonding can be significant, often in the range of 25-35%, with the remainder being electrostatic. acs.orgkit.edu

The introduction of butyl substituents on the COT rings is expected to have a modest electronic effect. As electron-donating groups, butyl substituents can increase the electron density on the rings, which could slightly enhance the electrostatic interaction with the uranium center. However, the primary influence of such substituents is often steric, affecting the geometry and stability of the complex rather than fundamentally altering the ionic versus covalent nature of the uranium-ligand bond.

Table 1: Comparative Analysis of Bonding Characteristics in Uranium Complexes

Complex Type Uranium Oxidation State Predominant Bonding Character Covalent Contribution Key Orbitals Involved
Uranocene [U(COT)₂] U(IV) Primarily Ionic Significant U 5f, 6d; Ligand π
U(III) Organometallic U(III) Polar Covalent Modulated by f-electron count U 5f, 6d
Uranyl [UO₂]²⁺ U(VI) Highly Covalent Dominant U 5f, 6p; O 2p
Uranium Halides [UX₆]ⁿ⁻ U(IV), U(V) Polar Covalent Appreciable U 5f, 6d; Halogen p

Impact of Ligand Field on Electronic Configuration

The electronic configuration of the uranium ion in a butyl-substituted uranocene is significantly influenced by the surrounding ligands, an effect described by Ligand Field Theory (LFT). aip.orgwikipedia.org For actinides, the ligand field effects are generally weaker than both spin-orbit coupling and inter-electron repulsion within the 5f shell. acs.orgresearchgate.net Nevertheless, the symmetry of the ligand field created by the two parallel butyl-cyclooctatetraenide rings plays a crucial role in determining the splitting of the uranium's 5f and 6d orbitals.

In the D₈ₕ symmetry of an idealized uranocene molecule, the seven 5f orbitals and five 6d orbitals of the uranium atom split into several energy levels. wikipedia.org This splitting dictates the electronic ground state and the nature of the magnetic properties of the complex. The interaction with the π orbitals of the COT rings leads to the formation of molecular orbitals. Photoelectron spectroscopy and theoretical calculations on uranocene have shown that the primary bonding interaction involves the mixing of uranium's 6d orbitals with the ligand π orbitals. wikipedia.org A secondary, but critically important, interaction involves the uranium 5f orbitals. wikipedia.orgacs.org

Relativistic Effects on Bonding

For heavy elements like uranium, relativistic effects are not minor corrections but are fundamental to understanding their chemical behavior and bonding. nih.govwikipedia.orgarxiv.org The high nuclear charge causes the inner-shell electrons to move at speeds approaching the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of their orbitals (the direct relativistic effect). aps.org This contraction of the s and p orbitals more effectively screens the nuclear charge, causing the d and f orbitals to expand (the indirect relativistic effect). aps.org

Scalar and Spin-Orbit Relativistic Contributions

Relativistic effects can be conceptually divided into scalar effects and spin-orbit coupling.

Scalar Relativistic Effects: These are effects that are independent of spin. The primary scalar effects in uranium are the contraction of the core s and p orbitals and the expansion and energetic destabilization of the valence 5f and 6d orbitals. researchgate.netresearchgate.net The expansion of these valence orbitals is crucial as it enhances their ability to overlap with ligand orbitals, thereby increasing the potential for covalent bonding. researchgate.net Non-relativistic calculations fail to correctly predict even the qualitative features of bonding in actinide complexes. aps.org

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements like uranium, SOC is a major effect that can be on the order of electron-volts. nsf.govrsc.org It causes a significant splitting of orbital energy levels. For instance, the 5f orbitals split into 5f₅/₂ and 5f₇/₂ manifolds. rsc.org This splitting is so large that it profoundly influences the electronic structure, mixing states of different spin multiplicities and further modifying the involvement of f-orbitals in bonding. nih.govacs.orgaps.org The inclusion of SOC in computational models is essential for accurately predicting the electronic spectra and magnetic properties of uranium complexes. rsc.orgacs.org

Influence on Bond Lengths, Angles, and Energetics

Relativistic effects have a direct and measurable impact on the structural and energetic properties of butyl-substituted uranocene.

Table 2: Summary of Relativistic Effects on Uranium Valence Orbitals

Effect Type Impact on Orbitals Consequence for Bonding
Scalar (Direct) Contraction of 7s orbital Reduced availability for bonding
Scalar (Indirect) Expansion and destabilization of 5f and 6d orbitals Enhanced spatial overlap with ligand orbitals, increased covalency
Spin-Orbit Coupling Large energy splitting of 5f and 6d orbitals (e.g., 5f → 5f₅/₂, 5f₇/₂) Mixing of electronic states, significant influence on magnetic and spectroscopic properties, further modification of orbital participation in bonding

The Chemical Compound “Butylcyclooctane;uranium”: An Analysis of Its Presence in Scientific Literature

A thorough investigation of scientific databases and chemical literature reveals no evidence of a recognized chemical compound named “this compound.” This designation does not correspond to any known substance in the fields of inorganic, organometallic, or coordination chemistry. Consequently, an article detailing its specific properties, synthesis, and applications as outlined in the user's request cannot be generated, as it would lack a factual, scientific basis.

The name "this compound" suggests a molecule where a butylcyclooctane (B100280) group is chemically bonded to a uranium atom. While organouranium chemistry is a well-established field of research, particularly involving ligands that are cyclic organic molecules, the specific ligand butylcyclooctane has not been reported in connection with uranium to form a stable, isolable compound.

Research in organouranium chemistry has extensively explored complexes with various organic ligands. A prominent example is uranocene, which features a uranium atom sandwiched between two cyclooctatetraenide anions. wikipedia.org This and other related compounds have been studied for their potential in catalysis and small molecule activation. nih.govbohrium.comyalescientific.org However, these complexes involve the aromatic cyclooctatetraenide ligand, which is chemically distinct from the saturated aliphatic cyclooctane (B165968) ring.

The topics outlined for the article—catalysis research and f-element separation chemistry—are highly relevant to modern uranium chemistry.

Catalysis Research: Uranium complexes are investigated as catalysts for various organic transformations. acs.org This includes polymerization reactions, where uranium compounds have shown activity in processes like the ring-opening polymerization of epoxides and lactones. nih.govacs.org Research has also explored their potential in C-H bond functionalization, where photo-excited uranyl ions can cleave C-H bonds, opening pathways for creating new carbon-carbon bonds. nih.govrsc.orgsoton.ac.uk The design of ancillary ligands is crucial in this context to enhance catalytic activity and selectivity. nih.govnih.gov

f-Element Separation Chemistry: The selective extraction of uranium from other elements is a critical area of research, particularly for nuclear fuel cycles and environmental remediation. inl.govunt.edu This research focuses on designing specific ligands that can selectively bind to the uranyl ion (UO₂²⁺). osti.govacs.org Understanding the coordination chemistry, including the preferred coordination motifs of uranium with different ligands, is fundamental to developing improved and more efficient extraction processes. rsc.orgresearchgate.netnih.gov Macrocyclic ligands are among the structures studied for their potential to selectively encapsulate the uranyl ion. rsc.orgresearchgate.net

While these research areas are active, they are studied with known and characterized uranium compounds. The absence of "this compound" from the scientific record means there are no research findings, data tables, or detailed mechanisms associated specifically with this hypothetical compound. Therefore, fulfilling the request to generate an article focused solely on it is not possible without fabricating information, which would violate the principles of scientific accuracy.

Advanced Applications in Chemical Research

Materials Science Research (Focus on fundamental chemical aspects)

The unique electronic structure of uranium, with accessible 5f and 6d orbitals, makes its organometallic complexes intriguing candidates for novel materials with interesting electronic and magnetic properties. wikipedia.orgresearchgate.net The interaction between the uranium orbitals and the π-system of the cyclooctatetraenide ligands is a key determinant of these properties.

Uranocene and its derivatives are a significant class of organometallic compounds of the f-elements. chemeurope.comresearchgate.net The bonding in these molecules, particularly the involvement of the 5f orbitals, has been a subject of considerable study and debate. wikipedia.org Photoelectron spectroscopy has shown that the bonding is primarily due to the mixing of uranium's 6d orbitals with the ligand's π orbitals, though there is a smaller but significant interaction involving the 5f orbitals. wikipedia.org This f-orbital contribution is crucial in determining the electronic and magnetic behavior of these molecules.

The electronic properties of these complexes can be tuned by modifying the substituents on the cyclooctatetraene (B1213319) rings. While the parent uranocene is a green, air-sensitive solid, derivatives with different substituents can exhibit altered stability and reactivity. wikipedia.orgchemeurope.com The large ionic radius of uranium allows for high coordination numbers, leading to stable complexes. acs.orgnih.gov These characteristics make them building blocks for more complex molecular architectures with tailored electronic properties.

Uranium complexes have emerged as promising candidates for single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets. manchester.ac.ukyoutube.com This property arises from a large magnetic anisotropy and a significant energy barrier to the reversal of magnetization. The large spin-orbit coupling inherent to heavy elements like uranium is a key factor in generating this magnetic anisotropy. wikipedia.org

For a molecule to behave as an SMM, it needs to have a large magnetic moment and a preferred direction of magnetization (anisotropy). manchester.ac.ukyoutube.com Uranocene is paramagnetic, and its magnetic properties are consistent with significant spin-orbit coupling. wikipedia.org Theoretical calculations have been instrumental in understanding the magnetic behavior of uranium-based SMMs, helping to elucidate the relationship between electronic structure and magnetic properties. umn.edu The design of new uranium SMMs often focuses on controlling the ligand field around the uranium ion to maximize the energy barrier for magnetization reversal. manchester.ac.uk

Table 1: Magnetic Properties of Selected Uranium Complexes

Compound Class Key Features for SMM Behavior Reference
Uranocene-type High axial symmetry, significant spin-orbit coupling from the uranium center. wikipedia.org
Other U(III)/U(IV) complexes Strong magnetic anisotropy due to the 5f electronic configuration. manchester.ac.ukumn.edu

Activation of Challenging Substrates

Low-valent uranium complexes, particularly those in the +3 oxidation state, are powerful reducing agents capable of activating small, typically inert molecules. acs.orged.ac.ukmorressier.com This reactivity is driven by the thermodynamic stability of the resulting uranium products, often involving the formation of strong uranium-element bonds (e.g., U-O, U-N). ed.ac.uk

Molecular uranium complexes have demonstrated the ability to activate a range of industrially important small molecules, including carbon monoxide (CO), carbon dioxide (CO₂), and dinitrogen (N₂). nih.goved.ac.uk The activation of these molecules is a critical first step in their conversion to more valuable chemicals.

Carbon Monoxide (CO): Uranium(III) complexes can react with CO in various ways. For instance, some complexes simply coordinate to CO, while others can mediate the coupling of two CO molecules to form an ethynediolate species. morressier.com

Carbon Dioxide (CO₂): The strong oxophilicity of uranium drives the reductive activation of CO₂. This can lead to the formation of uranium-oxo complexes and the reduction of CO₂ to CO or other C₁ products.

Dinitrogen (N₂): The activation and cleavage of the strong triple bond in N₂ is a significant challenge in chemistry. Certain uranium complexes have been shown to reductively cleave N₂, a key step in the process of nitrogen fixation. ed.ac.uk

The ability of uranium to access a range of oxidation states (from +2 to +6) makes it well-suited for mediating multi-electron transformations. acs.orgnih.gov This is a distinct advantage over many transition metals that typically favor one- or two-electron processes. The conversion of small molecules often requires multiple electrons; for example, the reduction of N₂ to ammonia (B1221849) is a six-electron process.

The design of the ligand framework around the uranium center is crucial for facilitating these multi-electron reactions. The ligands must be able to support the different oxidation states of uranium involved in the catalytic cycle and prevent unwanted side reactions. ed.ac.uk Research in this area is paving the way for the development of new catalytic processes based on the unique reactivity of uranium. acs.orgnih.gov

Table 2: Examples of Small Molecule Activation by Uranium Complexes

Small Molecule Type of Activation Uranium Complex Type Reference
CO Reductive coupling Uranium(III) metallocene aryloxide morressier.com
N₂ Reductive cleavage Polypyrrolide uranium complex ed.ac.uk
CO₂ Reductive activation Low-valent uranium complexes acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Findings on Butylcyclooctane-Uranium Complexes

Direct experimental findings on butylcyclooctane-uranium complexes are scarce. However, based on foundational organouranium compounds like uranocene, U(C₈H₈)₂, one can infer the probable characteristics of such a system. The introduction of a butyl group to a cyclooctane (B165968) or similar cyclic ligand would primarily introduce significant steric bulk. This would influence the complex's solubility, stability, and reactivity. Key anticipated findings would revolve around the steric and electronic effects of the butylcyclooctane (B100280) ligand on the uranium center, affecting bond lengths, angles, and the accessibility of the metal for substrate coordination.

Research on related alkyl-substituted organouranium complexes has shown that such modifications can enhance stability and lead to unique reactivity patterns. For a hypothetical butylcyclooctane-uranium complex, the key findings would likely focus on its structural characterization and comparison with unsubstituted analogues.

Table 1: Comparison of Structural Data for Uranocene and a Substituted Derivative

Feature Uranocene (U(C₈H₈)₂) U[C₈H₄(SiMe₃)₄]₂
U-C Average Bond Length (Å) 2.64 2.68
Ring-Ring Distance (Å) 3.82 4.41
Symmetry D₈h S₈

This table is interactive. Click on the headers to sort. Data is illustrative of how substituent effects are tabulated in organouranium chemistry.

Unanswered Questions and Persistent Challenges in Organouranium Chemistry

Organouranium chemistry, despite decades of study, continues to present fundamental challenges. nih.gov A primary unanswered question revolves around the precise nature and extent of f-orbital participation in covalent bonding. acs.orgresearchgate.net While it is accepted that 5f orbitals are involved, quantifying their contribution compared to d-orbitals and understanding how this influences reactivity remains an active area of research.

Other persistent challenges include:

Redox Chemistry: Controlling the redox behavior of uranium complexes is difficult. While oxidation states from +2 to +6 are known, developing predictable and selective catalytic cycles that harness these multiple states is a significant hurdle. acs.orgresearchgate.net Two-electron transfers, in particular, are rare but highly desirable for many chemical transformations. acs.org

Small Molecule Activation: While uranium complexes show promise in activating small molecules like N₂, CO₂, and CO, the reactions are often stoichiometric rather than catalytic. acs.orgresearchgate.net Understanding the mechanisms of these activations is crucial to developing true catalytic systems.

Synthesis of Low-Valent Complexes: The synthesis and stabilization of organouranium compounds in low oxidation states (e.g., U(II)) remain a frontier in the field, as these species are highly reactive and challenging to isolate. nih.govresearchgate.net

Future Prospects for Expanding the Scope of Butylcyclooctane-Uranium Systems

The unique steric and electronic profile of a hypothetical butylcyclooctane ligand offers several avenues for future research.

Exploration of Diverse Oxidation States and Ligand Modifications

The bulky butylcyclooctane ligand could provide the necessary kinetic stability to isolate uranium complexes in otherwise unstable oxidation states. Future work could focus on synthesizing U(III), U(V), or even U(II) complexes with this ligand. Furthermore, modifying the butylcyclooctane framework itself—by adding more donor atoms or altering the alkyl chain—could fine-tune the electronic environment of the uranium center, thereby controlling its reactivity and redox potentials.

Design of Multimetallic Systems Involving Uranium

There is growing interest in multimetallic complexes where cooperative effects between metal centers can enable novel reactivity. rsc.orgnih.gov A butylcyclooctane-uranium fragment could serve as a building block for constructing di- or polymetallic systems. Research could explore bridging this uranium center with other transition metals or f-block elements. nih.govmdpi.com Such heterobimetallic complexes could exhibit unique cooperativity in activating small molecules, where one metal center binds the substrate and the uranium center effects reduction. acs.org

Table 2: Examples of Multimetallic Uranium Complexes and Their Applications

Complex Type Cooperating Metals Application/Reaction Reference
Dinuclear Nitride-Bridged U-U N₂ cleavage and functionalization nih.gov
Heterobimetallic Siloxide U-K CO₂ reductive cleavage acs.org
Uranyl/Transition Metal U-Co Study of non-covalent interactions rsc.org

This table is interactive. Click on the headers to sort.

Development of Advanced Spectroscopic Probes for Transient Species

A major challenge in understanding reaction mechanisms in organouranium chemistry is the fleeting nature of intermediates. Future research will rely heavily on the development and application of advanced spectroscopic techniques. Time-resolved methods like transient absorption spectroscopy could be employed to detect and characterize short-lived species in reactions involving butylcyclooctane-uranium complexes. nanoge.org This would provide crucial mechanistic insights necessary for the rational design of new catalysts.

Broader Implications for f-Block Element Chemistry and Catalysis

The study of specific systems like butylcyclooctane-uranium contributes to the broader understanding of f-block element chemistry. rsc.orgck12.org Research in this area provides fundamental insights into the bonding, electronic structure, and reactivity of actinides. geeksforgeeks.orgslideshare.net Understanding how ligands influence these properties is key to designing new materials with unique magnetic or optical properties.

In catalysis, organoactinide complexes offer reactivity patterns that are often complementary to those of traditional transition metals. acs.orgrsc.org Their high reactivity and ability to mediate multi-electron transformations make them promising, albeit challenging, candidates for demanding catalytic processes such as dinitrogen fixation, C-H activation, and polymerization. rsc.org The exploration of new ligand environments, such as that provided by butylcyclooctane, is essential for unlocking the full catalytic potential of uranium and other f-block elements.

Q & A

Q. What experimental designs mitigate confounding variables in multigenerational studies of uranium’s radiotoxicity within butylcyclooctane complexes?

  • Methodological Answer : Use in vivo rodent models with controlled dosing (e.g., chronic low-dose exposure via drinking water). Implement longitudinal sampling for uranium bioaccumulation analysis (e.g., ICP-MS of blood/tissue) and oxidative stress biomarkers (e.g., 8-OHdG via HPLC-MS/MS). Include sham-exposed cohorts and randomized block designs to isolate uranium-specific effects .

Q. How can contradictory thermal stability data (e.g., TGA vs. DSC results) be reconciled?

  • Methodological Answer : Replicate experiments under identical atmospheres (e.g., nitrogen vs. air) and heating rates. Perform kinetic analysis (e.g., Kissinger method) to differentiate decomposition pathways. Validate with evolved gas analysis (EGA) to detect volatile byproducts .

Q. What strategies optimize the detection of uranium-induced oxidative stress biomarkers in biological matrices?

  • Methodological Answer : Use SPE with mixed-mode sorbents to isolate biomarkers (e.g., 8-isoprostanes, nitrotyrosine) from urine/serum. Quantify via HPLC-MS/MS with deuterated internal standards (e.g., 8-OHdG-15N5) to correct for matrix effects. Validate method robustness using synthetic urine spiked with certified reference materials .

Q. How should researchers address discrepancies in uranium redox behavior across different ligand systems?

  • Methodological Answer : Compare reduction potentials using cyclic voltammetry in non-aqueous media (e.g., acetonitrile). Correlate with computational models (e.g., molecular orbital theory) to predict ligand influence on uranium’s electron affinity. Cross-validate with XPS for oxidation state confirmation .

Q. What frameworks guide the development of research questions on uranium-ligand kinetics?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example: "How does butylcyclooctane’s ring strain affect uranium-ligand dissociation rates?" Use stopped-flow spectroscopy to measure rate constants and transition state theory to model energetics .

Data Presentation and Validation

  • Tables/Figures : Include error margins (e.g., ±SD) and statistical tests (e.g., ANOVA for multi-group comparisons). For chromatograms, annotate peaks with m/z ratios and retention times .
  • Contradiction Resolution : Use triangulation—combine spectroscopic, computational, and crystallographic data to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.